TSHR Antagonism Potency: Target Compound vs. Structurally Distinct TSHR NAM S37a
The target compound exhibits TSHR antagonist activity with an IC₅₀ of 82 nM at human TSHR and 39 nM at rat TSHR, as measured in a cAMP reduction assay in HEK293 and FRTL-5 cells, respectively [1]. The structurally distinct TSHR negative allosteric modulator S37a (CAS 2143452-20-2) has been reported as a highly selective TSHR antagonist ; however, no published direct head-to-head IC₅₀ comparison under identical assay conditions could be identified in the public domain. The pyrano-thiazole scaffold of the target compound differs markedly from S37a's thiopyrano-isoindole-trione core, suggesting non-overlapping allosteric binding sites or divergent binding kinetics at the TSHR ectodomain-TMD interface.
| Evidence Dimension | TSHR antagonism – cAMP inhibition IC₅₀ |
|---|---|
| Target Compound Data | Human TSHR IC₅₀ = 82 nM; Rat TSHR IC₅₀ = 39 nM |
| Comparator Or Baseline | TSHR antagonist S37a (CAS 2143452-20-2): reported as highly selective TSHR antagonist; IC₅₀ data not publicly disclosed in direct comparator format. |
| Quantified Difference | Not calculable from available cross-study data; qualitative scaffold differentiation confirmed. |
| Conditions | HEK293 cells expressing human TSHR / FRTL-5 cells expressing rat TSHR; Eu-cAMP TR-FRET assay; 2 h incubation |
Why This Matters
For laboratories developing TSHR-targeted therapies, the 82/39 nM potency range defines a usable tool compound with a distinct chemotype from S37a, enabling orthogonal chemical probe strategies for Graves' disease target validation.
- [1] BindingDB. BDBM50614116: IC₅₀ 82 nM (human TSHR), 39 nM (rat TSHR). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614116 (accessed 2026-04-28). View Source
